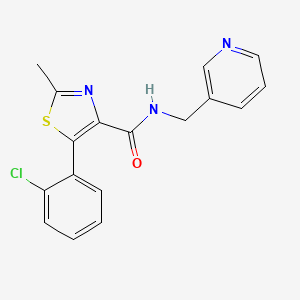![molecular formula C24H26N4O5 B11138907 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11138907.png)
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with 3,4,5-trimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the final triazolopyrimidine product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the triazolopyrimidine core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- Tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole (BTPE-TAZ)
- 4-(3,4-Dimethoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole
Uniqueness
2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of methoxy groups and the triazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H26N4O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26N4O5/c1-29-18-8-6-15(12-19(18)30-2)7-9-22-26-24-25-11-10-17(28(24)27-22)16-13-20(31-3)23(33-5)21(14-16)32-4/h6,8,10-14H,7,9H2,1-5H3 |
InChI Key |
WEBZSDWXIMIRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11138828.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11138834.png)

![7'-[(3,5-Dimethylphenyl)methoxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11138840.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138847.png)
![methyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methioninate](/img/structure/B11138858.png)
![(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11138872.png)
![(4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11138876.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11138877.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide](/img/structure/B11138882.png)
![1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11138888.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11138889.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11138890.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138891.png)
